molecular formula C12H9FN2O3 B6385926 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-18-7

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385926
M. Wt: 248.21 g/mol
InChI Key: YUMHSZOMOOJKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine (5-FMC-2HP) is a novel synthetic compound that has recently been studied for its potential uses in scientific research applications. This compound has a unique structure and properties, which make it an attractive candidate for a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% involves the reaction of 4-fluoro-3-methoxycarbonylbenzaldehyde with ethyl acetoacetate to form 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-oxopentanoic acid ethyl ester. This intermediate is then reacted with guanidine to form the final product, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine.

Starting Materials
4-fluoro-3-methoxycarbonylbenzaldehyde, ethyl acetoacetate, guanidine

Reaction
Step 1: 4-fluoro-3-methoxycarbonylbenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-oxopentanoic acid ethyl ester., Step 2: The intermediate 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-oxopentanoic acid ethyl ester is then reacted with guanidine in the presence of a base catalyst to form the final product, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine., Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired 95% purity.

Scientific Research Applications

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to have potential applications in a variety of scientific research areas. It has been used in the synthesis of novel compounds with potential applications in drug discovery, as well as in the development of new materials for use in biotechnology and nanotechnology. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of compounds with potential applications in the treatment of cancer, diabetes, and other diseases.

Mechanism Of Action

The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which can help protect cells from oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are still being studied. Preliminary studies suggest that the compound may have anti-inflammatory and anti-cancer properties. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to have potential applications in the treatment of diabetes, as it has been shown to reduce glucose levels in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, the compound has a wide range of potential applications in scientific research. However, there are some limitations to using 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. The compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound has not yet been thoroughly studied, so its effects on humans and other organisms are not yet fully understood.

Future Directions

The potential future directions for 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and the development of new materials for use in biotechnology and nanotechnology. Additionally, further research into the compound’s mechanism of action and its potential applications in the treatment of cancer, diabetes, and other diseases is needed. Finally, further research into the compound’s toxicity and its potential applications in the treatment of human and animal diseases is also needed.

properties

IUPAC Name

methyl 2-fluoro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-11(16)9-4-7(2-3-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHSZOMOOJKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686860
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine

CAS RN

1111104-18-7
Record name Methyl 5-(1,2-dihydro-2-oxo-5-pyrimidinyl)-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111104-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.